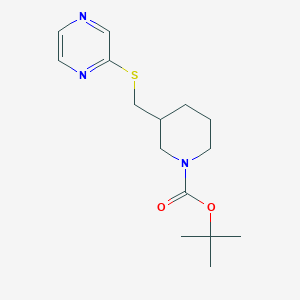
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyrazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Methylphenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamic acid ethyl ester
- Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
Uniqueness
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group. Its molecular formula is C16H25N3O2S, and it has a molecular weight of approximately 323.5 g/mol. The compound's structural characteristics suggest potential biological activities that are currently under investigation in various fields such as medicinal chemistry and pharmacology.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies indicate that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanisms by which it exerts these effects are still being elucidated but may involve enzyme inhibition or receptor modulation.
Biological Activities
Research findings indicate several key biological activities associated with this compound:
- Antimicrobial Activity : Initial studies have shown that the compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis in cancer cells, suggesting it may serve as a lead structure for new anticancer agents.
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways, similar to other known inhibitors.
Data Table of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study involved testing various concentrations of the compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity.
-
Cancer Cell Line Study :
- In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis, measured by annexin V staining.
-
Neuraminidase Inhibition Study :
- The compound was tested as a neuraminidase inhibitor in an influenza virus model, showing effective inhibition at IC50 values comparable to established antiviral drugs.
Properties
Molecular Formula |
C15H23N3O2S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 3-(pyrazin-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-8-4-5-12(10-18)11-21-13-9-16-6-7-17-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
InChI Key |
IHMDAIFDYYMDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















